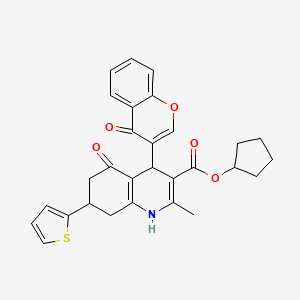![molecular formula C26H21ClF3N3O2S B11629154 N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11629154.png)
N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« N-(3-chloro-2-méthylphényl)-2-({3-cyano-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acétamide » est un composé organique complexe qui appartient à la classe des acétamides. Ce composé se caractérise par sa structure moléculaire unique, qui comprend un cycle quinoléine, un groupe cyano et un groupe trifluorométhylphényle. De tels composés sont souvent d’intérêt dans divers domaines de la recherche scientifique en raison de leurs propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du « N-(3-chloro-2-méthylphényl)-2-({3-cyano-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acétamide » implique généralement des réactions organiques à plusieurs étapes. Le processus peut commencer par la préparation du cycle quinoléine, suivie de l’introduction des groupes cyano et trifluorométhylphényle. L’étape finale implique généralement la formation de la liaison acétamide dans des conditions réactionnelles spécifiques, telles que l’utilisation de catalyseurs, de solvants et de températures contrôlées.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé nécessiterait des techniques de synthèse à grande échelle. Cela pourrait impliquer l’utilisation de réacteurs à flux continu, de réacteurs à haute pression et de méthodes de purification avancées pour garantir la pureté et le rendement du composé. Les conditions réactionnelles seraient optimisées pour maximiser l’efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
« N-(3-chloro-2-méthylphényl)-2-({3-cyano-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acétamide » peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour amener les réactions à leur terme.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de quinoléine, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires. Les chercheurs peuvent étudier ses interactions avec diverses cibles biologiques.
Médecine
En médecine, le composé pourrait être étudié pour ses applications thérapeutiques potentielles. Sa structure suggère qu’il pourrait interagir avec des enzymes ou des récepteurs spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme D'action
Le mécanisme d’action du « N-(3-chloro-2-méthylphényl)-2-({3-cyano-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acétamide » dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes, des récepteurs ou d’autres protéines, conduisant à des changements dans les processus cellulaires. Les voies impliquées pourraient inclure la transduction du signal, l’expression génique ou les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au « N-(3-chloro-2-méthylphényl)-2-({3-cyano-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acétamide » comprennent d’autres acétamides avec des cycles quinoléine et divers substituants. Des exemples pourraient inclure :
- N-(3-chloro-2-méthylphényl)acétamide
- 2-(trifluorométhyl)phénylacétamide
- Dérivés de la quinoléine-2-carboxamide
Unicité
L’unicité du « N-(3-chloro-2-méthylphényl)-2-({3-cyano-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acétamide » réside dans sa combinaison spécifique de groupes fonctionnels et de structure moléculaire. Cette combinaison peut conférer des propriétés chimiques et biologiques uniques, ce qui en fait un composé intéressant pour de futures recherches et développements.
Propriétés
Formule moléculaire |
C26H21ClF3N3O2S |
|---|---|
Poids moléculaire |
532.0 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H21ClF3N3O2S/c1-14-18(27)8-4-9-19(14)32-22(35)13-36-25-16(12-31)23(24-20(33-25)10-5-11-21(24)34)15-6-2-3-7-17(15)26(28,29)30/h2-4,6-9,23,33H,5,10-11,13H2,1H3,(H,32,35) |
Clé InChI |
OJYNXWQQHRXJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide](/img/structure/B11629084.png)
![methyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629087.png)
![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629093.png)
![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11629100.png)
![Ethyl 6-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629104.png)
![ethyl (2-bromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11629111.png)
![6-(4-chlorophenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B11629114.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B11629125.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-ethoxybenzamide](/img/structure/B11629133.png)
![2-nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11629139.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629156.png)
![5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11629166.png)
![Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11629180.png)
